

Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromosuccinic acid

Cat. No.: B1298867

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This technical guide provides an in-depth overview of the spectroscopic properties of **2,3-dibromosuccinic acid**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow diagram for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for **2,3-dibromosuccinic acid** are summarized below, providing key values for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **2,3-dibromosuccinic acid** in solution. The data presented here were obtained in dimethyl sulfoxide-d6 (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **2,3-Dibromosuccinic Acid** in DMSO-d₆.



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H	4.52	Singlet	2H, CHBr
¹ H	13.75	Broad Peak	2H, COOH
13C	170.2	-	СООН
13 C	62.8	-	C-Br

Note: The singlet for the CHBr protons in the ¹H NMR spectrum is characteristic of the meso isomer due to the plane of symmetry in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2,3-dibromosuccinic acid**. The following data were obtained from a potassium bromide (KBr) pellet.

Table 2: Key IR Absorption Bands for **2,3-Dibromosuccinic Acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200–2500	Broad	O-H stretch (Carboxylic Acid)
1715	Strong	C=O stretch (Carboxylic Acid)
1270	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2,3-dibromosuccinic acid**. The data below were obtained by electron ionization (EI) at 70 eV.

Table 3: Mass Spectrometry Fragmentation Data for **2,3-Dibromosuccinic Acid**.



m/z	lon	Relative Abundance (%)
274	[M]+	15
195	[M-Br] ⁺	40
117	[C ₄ H ₅ O ₄] ⁺	100
79	[Br]+	85

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2,3-dibromosuccinic acid**.

Infrared (IR) Spectroscopy: KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid **2,3-dibromosuccinic acid**.[1][2][3][4]

- Sample and KBr Preparation: Dry high-purity KBr powder in an oven to remove any absorbed water. Weigh approximately 1-2 mg of 2,3-dibromosuccinic acid and 100-200 mg of the dried KBr.
- Grinding: Add the KBr to an agate mortar and grind it to a fine powder. Then, add the 2,3-dibromosuccinic acid to the mortar and continue to grind the mixture for 3-5 minutes to ensure a homogenous sample with a small particle size.
- Pellet Formation: Transfer the ground mixture to a pellet die. Assemble the die and press the powder using a hydraulic press at approximately 8-10 tons of pressure for 2-5 minutes.
- Sample Analysis: A transparent or semi-transparent pellet will be formed. Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
- Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy



This protocol outlines the preparation of a sample of **2,3-dibromosuccinic acid** for ¹H and ¹³C NMR analysis.[5][6][7][8]

- Sample Weighing: Weigh approximately 10-20 mg of 2,3-dibromosuccinic acid for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
- Homogenization: Gently agitate or vortex the vial to ensure the complete dissolution of the solid. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Sample Transfer: Transfer the clear solution to the NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C
 NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.

Mass Spectrometry (MS): Direct Inlet Method

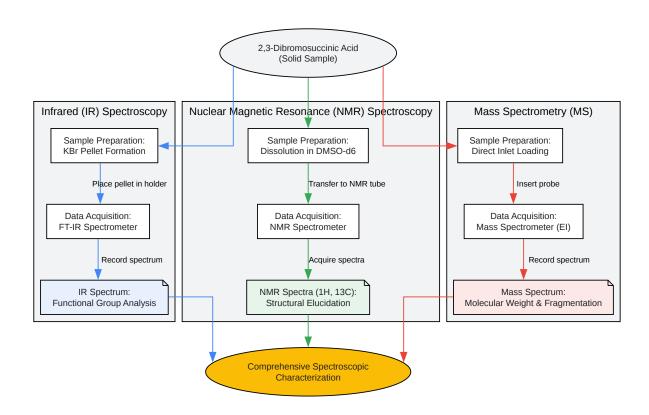
This protocol describes the analysis of solid **2,3-dibromosuccinic acid** using a direct sample inlet with electron ionization (EI).[9]

- Sample Loading: Place a small amount of solid 2,3-dibromosuccinic acid (typically less than 1 mg) into a capillary tube or sample cup for the direct inlet probe.
- Probe Insertion: Insert the probe into the mass spectrometer's ion source.
- Vaporization: Gradually heat the probe to vaporize the sample directly into the ion source.
- Ionization and Analysis: The vaporized molecules are then ionized by a 70 eV electron beam. The resulting ions are separated by the mass analyzer and detected.
- Data Acquisition: Record the mass spectrum, noting the molecular ion and the characteristic fragment ions.



Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **2,3-dibromosuccinic acid**.



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Caption: Workflow for the spectroscopic analysis of **2,3-dibromosuccinic acid**.

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